molecular formula C9H11BrO3 B2497223 Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2411287-38-0

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B2497223
CAS RN: 2411287-38-0
M. Wt: 247.088
InChI Key: QRKOBEXHIQGHLD-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of bicyclic compounds, which are known for their unique structural and functional properties.1.1]pentane-1-carboxylate.

Scientific Research Applications

Synthesis and Functionalization

  • Solvolysis and Synthesis Techniques : The study by Della and Taylor (1990) demonstrates the solvolysis of 1-Bromobicyclo[1.1.1]pentane, providing insights into the reactivity of similar bicyclic compounds which are foundational for creating derivatives like Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate (Della & Taylor, 1990).

  • Enantioselective Functionalization : Garlets et al. (2020) explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, a method that could potentially extend to the selective functionalization of compounds like this compound, thereby enhancing its utility in synthetic chemistry (Garlets et al., 2020).

Applications in Polymer Science

  • Polymerization : Moszner et al. (2003) discussed the polymerization of cyclic monomers, providing a context for understanding how bicyclic compounds, akin to this compound, might be utilized in creating new polymeric materials with unique properties (Moszner et al., 2003).

Drug Design and Bioisosteres

  • Pharmacological Applications : The work by Zhuo et al. (2016) on hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane highlights the potential of bicyclic scaffolds in drug design, suggesting possible medicinal chemistry applications for derivatives like this compound. This study uncovers an unexpected in vivo conjugation pathway, illustrating the complex metabolic fates possible for such molecules (Zhuo et al., 2016).

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 classification . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Bicyclo[1.1.1]pentanes, such as “Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate”, have emerged as an interesting scaffold in drug design . Future research may focus on the development of methodologies for the stereoselective carboboration of hydrocarbons and the direct functionalization of alkanes .

properties

IUPAC Name

methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-13-7(12)9-3-8(4-9,5-9)6(11)2-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKOBEXHIQGHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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